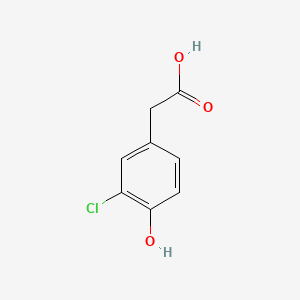

3-Chloro-4-hydroxyphenylacetic acid

Beschreibung

RN given refers to parent cpd

Eigenschaften

IUPAC Name |

2-(3-chloro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUKSIOQKTZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187381 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33697-81-3 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33697-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chloro-p-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-hydroxyphenylacetic acid (CAS Number: 33697-81-3), a molecule with significant potential in pharmaceutical and agrochemical research. This document collates critical data on its chemical and physical properties, toxicological profile, and known biological activities. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a discussion of its role as a fungal metabolite and auxin influx inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its core structure consists of a benzene (B151609) ring functionalized with a chlorine atom, a hydroxyl group, and an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33697-81-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₇ClO₃ | [1][2][5][6][8] |

| Molecular Weight | 186.59 g/mol | [1][2][5][6][8] |

| Appearance | White to off-white or gray to brown powder/crystal | [1][2] |

| Melting Point | 105 - 111 °C | [1][2] |

| Solubility | Soluble in organic solvents such as dimethylformamide.[9] | [9] |

| Purity | Typically >98.0% (by GC) | [2][10] |

| Storage Conditions | Store at 0 - 8 °C | [2][5] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃ and DMSO-d₆. | [2] |

| IR Spectroscopy | Spectra available. | [2] |

| Mass Spectrometry | GC-MS data available. | [2] |

Biological Activity and Toxicological Profile

This compound has been identified as a fungal metabolite and is recognized for its activity as an auxin influx inhibitor in plants.[11][4] In the context of drug development, it is explored for its potential anti-inflammatory and analgesic properties.[5] Furthermore, it serves as a valuable building block in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).

While comprehensive toxicological data is limited, the available information indicates that this compound can cause skin and eye irritation, as well as respiratory irritation.[2][11]

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ | 1400 mg/kg | Rat | Intravenous | [1] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A | N/A | [2][11] |

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound via the reduction of 3-chloro-4-hydroxymandelic acid.[3][12]

Materials:

-

3-chloro-4-hydroxymandelic acid

-

Glacial acetic acid

-

Red phosphorus

-

Iodine

-

57% Hydriodic acid

-

Water

-

25% Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 500 grams of crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.

-

Add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water to the solution.

-

Boil the mixture under reflux for 2.5 hours.

-

Separate the product from the unreacted phosphorus and concentrate the solution in vacuo.

-

Take up the residue in 650 ml of water and add 1 liter of 25% sodium hydroxide solution to adjust the pH to 8-8.5.

-

The sodium salt of this compound will crystallize out.

-

Process the salt to obtain the free acid, yielding approximately 320 grams. The product should have a melting point of 109°-110° C.[3][12]

Purification

The crude product from the synthesis can be purified by crystallization. The patent suggests that adjusting the pH of an aqueous solution of the sodium salt to 1-2 with concentrated hydrochloric acid will precipitate the purified this compound.[3] Recrystallization from a small amount of water can also be employed for further purification.[3]

Esterification to Methyl (3-chloro-4-hydroxyphenyl)acetate

This protocol is adapted from a study that utilized the methyl ester for the synthesis of an amide library.[9]

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

p-Toluenesulfonic acid (pTsOH)

Procedure:

-

Dissolve this compound (1.5 g, 0.0075 mol) in anhydrous MeOH (1 mL).

-

Add a crystal of pTsOH to the solution.

-

Stir the mixture at room temperature for 48 hours.

-

Monitor the reaction for the formation of methyl (3-chloro-4-hydroxyphenyl)acetate.[9]

Signaling Pathways and Mechanisms of Action

The primary characterized mechanism of action for this compound is its role as an auxin influx inhibitor in plants.[11][4] This activity disrupts the normal transport of auxin, a critical plant hormone, thereby affecting plant growth and development.

In mammalian systems, while its potential as an anti-inflammatory and analgesic agent is noted, the specific signaling pathways it modulates have not been extensively elucidated in the available literature. However, phenylacetic acid derivatives have been shown to influence inflammatory pathways. For instance, the related compound 3,4-dihydroxyphenylacetic acid has been demonstrated to ameliorate gut barrier dysfunction by regulating the MAPK-MLCK signaling pathway.[13] Furthermore, 4-hydroxyphenylacetic acid has been shown to inhibit osteoclastogenesis by suppressing the NF-κB and MAPK pathways.[14] Based on the activities of these structurally related compounds, a hypothetical mechanism for the anti-inflammatory effects of this compound could involve the modulation of the NF-κB and MAPK signaling pathways.

Below is a generalized diagram illustrating the NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: Generalized NF-κB signaling pathway.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Conclusion

This compound is a versatile chemical compound with established applications in agriculture and significant potential in pharmaceutical development. This guide provides a comprehensive summary of its known properties and methodologies for its synthesis and derivatization. Further research is warranted to fully elucidate its pharmacological mechanisms of action in mammalian systems, which could unlock its potential for the development of novel therapeutics.

References

- 1. This compound | CAS#:33697-81-3 | Chemsrc [chemsrc.com]

- 2. This compound | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 4. abmole.com [abmole.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound. | 33697-81-3 | FC34776 [biosynth.com]

- 7. This compound (33697-81-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound 33697-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound 99 33697-81-3 [sigmaaldrich.com]

- 12. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-4-hydroxyphenylacetic Acid: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound of significant interest due to its presence as a fungal secondary metabolite and its activity as a plant hormone inhibitor. This technical guide provides a comprehensive overview of the discovery of CHPAA, its known natural sources, detailed experimental protocols for its isolation, and an examination of its role in biological signaling pathways. Quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented to facilitate understanding.

Discovery and Natural Occurrence

This compound is a fungal metabolite first reported to be isolated from a plant-associated microfungus.[1][2]

Initial Identification in Xylaria sp.

The discovery of this compound as a natural product was reported in 2005 by Davis, Watters, and Healy. In their investigation of secondary metabolites from the endophytic fungus Xylaria sp., they identified both 3-chloro-4-hydroxyphenylacetamide and the previously reported fungal metabolite, this compound. This research established a natural fungal source for this compound, which had been previously known primarily through synthetic routes. The endophytic nature of the fungus suggests a potential ecological role for the compound in the interaction between the fungus and its host plant.

Known Natural Sources

To date, the primary identified natural source of this compound is the genus of endophytic fungi, Xylaria. While other halogenated phenylacetic acid derivatives have been identified from various organisms, the specific 3-chloro-4-hydroxy substitution pattern is characteristic of metabolites from this fungal genus. Further research into the metabolomes of other related fungal species may reveal a broader distribution of this compound in nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| CAS Number | 33697-81-3 | |

| Appearance | White to off-white powder | |

| Melting Point | 105 - 111 °C | |

| pKa | 3.06 | [1] |

Experimental Protocols

The following section details the experimental procedures for the isolation and characterization of this compound from its natural fungal source.

Fungal Cultivation and Extraction

The isolation of this compound was achieved through the cultivation of the endophytic fungus Xylaria sp. followed by solvent extraction of the fermentation broth.

Fungal Strain: Xylaria sp. (FRR 5657)

Cultivation Medium: Potato Dextrose Broth (PDB)

Protocol:

-

The Xylaria sp. fungus is cultured in Potato Dextrose Broth (PDB) under static conditions at room temperature for a period of 4-6 weeks.

-

After the incubation period, the fermentation broth is separated from the mycelial mat.

-

The culture filtrate is extracted exhaustively with a solvent such as ethyl acetate (B1210297).

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract containing a mixture of fungal metabolites is subjected to chromatographic separation to isolate this compound.

Protocol:

-

The crude extract is subjected to silica (B1680970) gel vacuum liquid chromatography (VLC) using a gradient of solvents, typically starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions enriched with this compound are pooled and further purified using semi-preparative high-performance liquid chromatography (HPLC).

-

A C18 reverse-phase column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small percentage of an acid such as trifluoroacetic acid (TFA) to improve peak shape.

-

The purified this compound is collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the aromatic ring.

The following diagram illustrates the general workflow for the isolation and identification of this compound from Xylaria sp.

References

Unveiling the Biological Profile of 3-Chloro-4-hydroxyphenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid, a compound of interest in both plant biology and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive analysis of the currently understood biological activities of CHPAA, with a focus on its established role as an auxin influx inhibitor in plants and an exploration of its potential in mammalian systems. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to serve as a foundational resource for ongoing and future research.

Introduction

This compound (CAS 33697-81-3), a fungal metabolite and a major chlorinated metabolite of chlorotyrosine, has garnered attention for its distinct biological activities.[1][2][3] While its effects on plant physiology are well-documented, its potential applications in pharmacology remain largely speculative but intriguing. This guide aims to consolidate the existing scientific literature on CHPAA to facilitate a deeper understanding of its mechanism of action and to identify areas for future investigation.

Biological Activity in Plants: Auxin Influx Inhibition

The most characterized biological function of this compound is its role as an auxin influx inhibitor in plants.[2][4] Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. CHPAA interferes with the transport of auxin into plant cells, which is mediated by specific carrier proteins such as AUX1.[5][6][7]

Mechanism of Action:

CHPAA is believed to competitively inhibit the auxin influx carriers, thereby disrupting the establishment of auxin gradients necessary for processes like root gravitropism.[5][7] Studies have shown that CHPAA can phenocopy the agravitropic root-growth characteristics of aux1 mutant plants.[5] The inhibitory effect is proton-dependent and targets the AUX1 transporter.[6][7]

Below is a diagram illustrating the proposed mechanism of auxin influx inhibition by CHPAA.

Biological Activity in Mammalian Systems: An Area of Exploration

While the role of CHPAA in plants is relatively clear, its effects on mammalian cells are less understood. Some sources suggest potential anti-inflammatory and analgesic properties, but these claims are not yet substantiated by robust scientific evidence.[6][8]

A study involving the synthesis of a screening library of amide derivatives of CHPAA evaluated their activity against several disease targets. The parent compound, CHPAA, and its derivatives showed minimal activity against human melanoma (MM96L) and prostate (DU145) cancer cell lines, as well as against malaria (Plasmodium falciparum) and trypanosome (Trypanosoma brucei brucei) parasites at a concentration of 10 µM.[1]

Hypothetical Signaling Pathways Based on Related Compounds

Given the limited data on CHPAA, we can look to its unchlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), for potential, yet unconfirmed, areas of investigation. 4-HPA has been shown to possess anti-inflammatory and other biological activities, potentially through the modulation of pathways such as MAPK, NF-κB, and HIF-1α.[9][10][11] It is important to emphasize that the following diagram represents a hypothetical signaling pathway for CHPAA based on the known activities of a related compound and requires experimental validation.

Quantitative Data

Quantitative data on the biological activity of this compound is sparse in the public domain. The available data is summarized in the table below.

| Activity | Assay/Model | Result | Reference |

| Cytotoxicity | Human Melanoma (MM96L) and Prostate (DU145) cell lines | Minimal activity at 10 µM | [1] |

| Anti-parasitic | Plasmodium falciparum and Trypanosoma brucei brucei | No significant activity (>50% inhibition) at 10 µM | [1] |

| Acute Toxicity | Rat | LD50: 1400 mg/kg (Intravenous) | [12] |

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Anti-inflammatory Activity Assessment (Hypothetical)

To investigate the potential anti-inflammatory effects of CHPAA, a lipopolysaccharide (LPS)-stimulated macrophage model can be employed.

Workflow:

Conclusion and Future Directions

This compound is a molecule with a well-defined role as an auxin influx inhibitor in plant biology. Its potential as a pharmacologically active agent in mammalian systems is an area that warrants further investigation, as current evidence is limited and largely speculative. Future research should focus on:

-

Systematic screening: Evaluating the bioactivity of CHPAA against a broader range of mammalian cell lines and molecular targets.

-

Mechanistic studies: Elucidating the specific signaling pathways modulated by CHPAA in mammalian cells to validate or refute the hypothesized anti-inflammatory and analgesic effects.

-

In vivo studies: Conducting animal studies to assess the efficacy and safety of CHPAA for any identified biological activities.

This technical guide provides a current snapshot of the biological activity of this compound, offering a valuable resource for researchers aiming to explore the full potential of this intriguing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abmole.com [abmole.com]

- 3. This compound | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 33697-81-3 | Benchchem [benchchem.com]

- 7. Researchers Elucidate Mechanism of Auxin Influx in Plants----Chinese Academy of Sciences [english.cas.cn]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-hydroxyphenylacetic acid attenuated inflammation and edema via suppressing HIF-1α in seawater aspiration-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CAS#:33697-81-3 | Chemsrc [chemsrc.com]

3-Chloro-4-hydroxyphenylacetic Acid as a Fungal Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a halogenated aromatic organic compound produced as a secondary metabolite by certain fungi, most notably of the genus Xylaria. This technical guide provides a comprehensive overview of CHPAA, consolidating current knowledge on its biosynthesis, biological activities, and relevant experimental protocols. While research has highlighted its role as an auxin influx inhibitor and a scaffold for synthetic chemistry, its full biological potential remains an area of active investigation. This document aims to serve as a foundational resource for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities that have been harnessed for pharmaceutical and agricultural applications.[1] Among these, halogenated natural products represent a unique chemical space, with chlorination often imparting enhanced bioactivity.[1] this compound (CHPAA) is one such chlorinated metabolite, first isolated from the endophytic microfungus Xylaria sp.[2] Its structure, featuring a phenylacetic acid core with hydroxyl and chloro substitutions, makes it a subject of interest for its biosynthetic origins and potential pharmacological applications. This guide synthesizes the available technical information on CHPAA, with a focus on its fungal origins and biological significance.

Biosynthesis of this compound in Fungi

The precise biosynthetic pathway of this compound in Xylaria sp. has not been fully elucidated. However, based on the known pathways of aromatic compound synthesis and enzymatic halogenation in fungi, a plausible pathway can be proposed.

The backbone of CHPAA, 4-hydroxyphenylacetic acid, is likely derived from the shikimate pathway , a conserved metabolic route in fungi, plants, and bacteria for the biosynthesis of aromatic amino acids.[3] This pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key precursor for various aromatic compounds, including the amino acid L-tyrosine. L-tyrosine can then be converted to 4-hydroxyphenylacetic acid through a series of enzymatic reactions.

The chlorination of the aromatic ring is catalyzed by a halogenase enzyme . Fungi are known to possess various halogenases, such as flavin-dependent halogenases and haloperoxidases, which are responsible for the incorporation of halogen atoms into secondary metabolites.[1] These enzymes utilize a source of chloride and an oxidizing agent to generate a reactive chlorine species that can electrophilically substitute the aromatic ring. The regioselectivity of the chlorination, at the C-3 position of 4-hydroxyphenylacetic acid, is determined by the specific halogenase enzyme present in the producing fungus.

Caption: Plausible biosynthetic pathway of CHPAA in fungi.

Biological Activities and Quantitative Data

The biological activities of CHPAA have been explored in several contexts, though extensive quantitative data is limited in the available literature.

Cytotoxicity and Antiparasitic Activity

CHPAA and a library of its synthetic amide derivatives have been evaluated for their cytotoxic and antiparasitic activities. The parent compound and its derivatives showed no significant activity at a concentration of 10 μM.

| Compound | Assay | Cell Line/Organism | Activity | Reference |

| This compound | Cytotoxicity | Human melanoma (MM96L) | Minimal activity | [4] |

| This compound | Cytotoxicity | Human prostate (DU145) | Minimal activity | [4] |

| This compound & derivatives (20) | Cytotoxicity | Human prostate (LNCaP) | No significant activity at 10 µM | [4] |

| This compound & derivatives (20) | Antiparasitic | Trypanosoma brucei brucei | No significant activity at 10 µM | [4] |

| This compound & derivatives (20) | Antiparasitic | Plasmodium falciparum | No significant activity at 10 µM | [4] |

Effect on Cellular Lipid Content

While CHPAA itself was not reported to have this activity, certain fluorobenzyl amide derivatives of CHPAA were found to significantly reduce cellular phospholipid and neutral lipid levels in prostate cancer cell lines.[4] This suggests that the CHPAA scaffold could be a valuable starting point for the development of compounds that modulate lipid metabolism.

Auxin Influx Inhibition

Antimicrobial and Phytotoxic Activities

While phenylacetic acid and its derivatives are known to possess antimicrobial and phytotoxic properties, specific quantitative data (e.g., MIC, IC50, or EC50 values) for this compound were not found in the surveyed literature.[7][8] Secondary metabolites from Xylaria species have been shown to exhibit a broad range of antimicrobial activities.[3][9][10][11]

Potential Signaling Pathway Interactions

Direct studies on the signaling pathways affected by CHPAA are scarce. However, research on its non-chlorinated analog, 4-hydroxyphenylacetic acid (4-HPA), provides some insights into potential mechanisms of action. 4-HPA has been shown to inhibit osteoclastogenesis by reducing reactive oxygen species (ROS) accumulation and subsequently inhibiting the NF-κB and MAPK signaling pathways . Given the structural similarity, it is plausible that CHPAA could exert its biological effects through similar mechanisms, although this requires experimental validation.

Caption: Inferred signaling pathways based on 4-HPA activity.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of the producing organism, and the extraction, purification, and characterization of CHPAA.

Fungal Fermentation

This protocol is based on general methods for the cultivation of Xylaria sp. for secondary metabolite production.

Objective: To cultivate Xylaria sp. in liquid culture to produce this compound.

Materials:

-

Xylaria sp. culture (e.g., from a culture collection)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (500 mL and 2 L)

-

Sterile water

-

Incubator shaker

Procedure:

-

Activation of Fungal Culture: Inoculate a PDA plate with the Xylaria sp. culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the mycelial culture from the PDA plate into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Production Culture: Inoculate 2 L Erlenmeyer flasks, each containing 1 L of PDB, with the seed culture (5-10% v/v).

-

Incubate the production culture at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

Caption: Workflow for fungal fermentation to produce CHPAA.

Extraction and Purification

Objective: To extract and purify CHPAA from the fungal culture broth.

Materials:

-

Fungal culture broth from fermentation

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Procedure:

-

Extraction:

-

Separate the mycelial mass from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by comparison with a standard or by subsequent characterization).

-

Further purify the combined fractions by recrystallization or preparative TLC if necessary to obtain pure CHPAA.

-

Characterization

Objective: To confirm the identity and structure of the purified compound as this compound.

Materials:

-

Purified CHPAA

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (e.g., ESI-MS)

-

Infrared (IR) spectrometer

-

UV-Vis spectrophotometer

Procedure:

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent and acquire ¹H NMR and ¹³C NMR spectra. The expected chemical shifts and coupling constants for CHPAA should be observed.

-

Mass Spectrometry: Analyze the compound by mass spectrometry to determine its molecular weight and fragmentation pattern. The expected molecular ion peak for C₈H₇ClO₃ should be observed.

-

Infrared Spectroscopy: Obtain the IR spectrum of the compound to identify characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the absorption maxima, which are characteristic of the chromophore.

-

Expected Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆, δ, ppm): ~12.3 (s, 1H, -COOH), ~9.9 (s, 1H, -OH), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), ~3.5 (s, 2H, -CH₂-).

-

¹³C NMR (DMSO-d₆, δ, ppm): ~173 (-COOH), ~150 (C-OH), ~130 (C-Cl), ~129, ~128, ~122, ~117 (aromatic CH), ~40 (-CH₂-).

-

Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z ~185.0.

Conclusion

This compound is a fungal metabolite with established activity as an auxin influx inhibitor. While its direct therapeutic applications are yet to be fully realized, its chemical scaffold has proven useful in the generation of synthetic libraries for drug discovery, particularly in the context of modulating lipid metabolism in cancer cells. Further research is warranted to fully elucidate its biosynthetic pathway in Xylaria sp., expand the understanding of its biological activities through comprehensive quantitative screening, and investigate its potential interactions with cellular signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to produce, isolate, and characterize CHPAA, facilitating future investigations into this intriguing fungal metabolite.

References

- 1. journalssystem.com [journalssystem.com]

- 2. Crystal Structures and Physicochemical Properties of this compound Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-氯-4-羟基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. This compound | 33697-81-3 | Benchchem [benchchem.com]

- 7. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylacetic acid as a phytotoxic compound of corn pollen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalssystem.com [journalssystem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4][5] |

| Molecular Weight | 186.59 g/mol | [1][2][4][5] |

| Melting Point | 108-110 °C | [1][4][6] |

| Boiling Point | 348.6 ± 27.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| logP (Octanol-Water Partition Coefficient) | 1.33 - 1.5 | [2][6] |

| Appearance | White to off-white or gray to brown powder/crystal | [3][7] |

| Purity | ≥ 98.0% - 99% | [1][3][7] |

| CAS Number | 33697-81-3 | [1][2][4][5] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound relies on established laboratory techniques. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly is placed in the heating block of the melting point apparatus or immersed in an oil bath within a Thiele tube.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid sample has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

Boiling Point Determination

The boiling point of liquid organic compounds is determined using a micro-boiling point or distillation method. For a high-boiling point solid like this compound, this would typically be performed under reduced pressure to prevent decomposition, though the provided data is at standard pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with a high-boiling point liquid)

Procedure:

-

A small amount of the liquid form of the compound is placed in a small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of this compound in various solvents is determined through systematic qualitative analysis.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, concentrated H₂SO₄)

Procedure:

-

A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.

-

A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube.

-

The tubes are vigorously shaken or vortexed to facilitate dissolution.

-

The mixture is observed to determine if the compound has completely dissolved. If it dissolves, it is recorded as soluble in that solvent.

-

For acidic or basic solvents, subsequent neutralization can be performed to see if the original compound precipitates, confirming a reaction-based dissolution.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using High-Performance Liquid Chromatography (HPLC).

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

-

Standard compounds with known logP values

-

Solutions of this compound in the mobile phase

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with known logP values onto the HPLC system and recording their retention times.

-

A plot of the logarithm of the retention factor (k') versus the known logP values of the standards is created. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

-

A solution of this compound is then injected into the HPLC system under the same conditions.

-

The retention time of this compound is measured, and its retention factor is calculated.

-

Using the calibration curve, the logP value of this compound is determined from its retention factor.

Biological Activity and Pathways

This compound has been identified as an intermediate in the microbial degradation of 4-chlorophenylacetic acid by Pseudomonas sp. strain CBS3. This metabolic pathway is a key process in the bioremediation of chlorinated aromatic compounds. The compound is also known to be an auxin influx inhibitor, though a detailed signaling pathway for this activity is not well-elucidated in publicly available literature.

Microbial Degradation of 4-Chlorophenylacetic Acid

The following diagram illustrates the role of this compound as an intermediate in the degradation of 4-chlorophenylacetic acid.

Caption: Microbial degradation pathway of 4-chlorophenylacetic acid.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. csub.edu [csub.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

Navigating the Safe Handling of 3-Chloro-4-hydroxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Chloro-4-hydroxyphenylacetic acid. Designed for laboratory and drug development settings, this document outlines critical safety data, experimental procedures for safe handling and emergencies, and insights into the potential biological impact of this compound.

Compound Identification and Properties

This compound is a chlorinated phenolic compound with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 33697-81-3 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |

| Molecular Weight | 186.59 g/mol | [2][4] |

| Appearance | White to off-white or gray to brown powder/crystal | [2][5] |

| Melting Point | 105 - 111 °C | [2] |

| Purity | ≥ 99% | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[4]

| Hazard Class | Category | GHS Code |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Toxicological Data

Limited quantitative toxicological data is available for this compound. The available acute toxicity information is summarized below.

| Test | Route of Exposure | Species | Dose/Duration | Reference |

| LD50 (Lethal Dose, 50%) | Intravenous | Rodent - rat | 1400 mg/kg | [1] |

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure risk. The following workflow outlines the recommended PPE based on the handling procedure.

Caption: PPE selection workflow based on the handling task.

Experimental Protocols

Handling and Storage

Objective: To outline the safe handling and storage procedures for this compound to prevent personnel exposure and maintain compound integrity.

Materials:

-

This compound

-

Airtight, opaque containers

-

Desiccator with desiccant (e.g., silica (B1680970) gel)

-

Chemical fume hood

-

Appropriate PPE (see section 4)

-

Labeling materials

Procedure:

-

Receiving: Upon receipt, visually inspect the container for any damage. Date the container upon arrival.

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]

-

Keep the container tightly closed to prevent absorption of moisture, as the compound may be hygroscopic.[8]

-

For light-sensitive materials, store in the original opaque container or in an amber bottle within a dark cabinet.[6][9]

-

Segregate from incompatible materials such as strong oxidizing agents.

-

-

Handling:

-

All handling of the solid compound that may generate dust should be performed in a chemical fume hood.[10]

-

When weighing, do not dispense the powder directly onto a balance in the open lab.[10] Pre-tare a sealed container, transfer the desired amount of the compound into the container inside a fume hood, and then re-weigh the sealed container.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

Use non-sparking tools for handling the powder.

-

Wash hands thoroughly after handling.[10]

-

Spill Cleanup Procedure

Objective: To provide a step-by-step protocol for the safe cleanup of a minor spill of this compound powder. For major spills, evacuate the area and contact emergency personnel.

Materials:

-

Spill kit containing:

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13] Post warning signs to prevent entry.

-

Assess the Spill: Determine the extent of the spill. This protocol is for minor spills (less than 100g) that can be safely managed by trained laboratory personnel.

-

Don PPE: Put on the appropriate PPE for spill cleanup, including chemical-resistant gloves, goggles, a face shield, and a lab coat or apron.[12]

-

Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent dust from becoming airborne. For a solution, create a dike around the spill with an inert absorbent material.[12]

-

Neutralize: For this acidic compound, cautiously apply an acid neutralizer like sodium bicarbonate, starting from the outside of the spill and working inwards.[11][12] A fizzing reaction may occur.

-

Absorb: Once the fizzing has subsided, add an inert absorbent material to the neutralized mixture.

-

Collect Waste: Using a plastic scoop and dustpan, carefully collect the absorbed and neutralized material.[12] Place it into a heavy-duty, sealable plastic bag.[12]

-

Decontaminate: Wipe the spill area with a damp cloth or paper towels. Place all used cleaning materials into the waste bag.

-

Dispose: Seal the waste bag and label it clearly as "Hazardous Waste: this compound spill debris". Dispose of the waste according to institutional and local regulations for halogenated organic waste.[14]

-

Restock: Replenish the spill kit with any used items.

Caption: Decision-making workflow for spill response.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal

Unused this compound and contaminated waste should be treated as hazardous waste.

Procedure:

-

Collect the waste in a clearly labeled, sealed, and appropriate container.

-

For solid waste, such as contaminated labware or PPE, place it in a designated, sealed hazardous waste bag.[14]

-

As a halogenated organic compound, it should not be disposed of down the drain.[15]

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14]

Potential Biological Effects and Signaling Pathways

This compound is known to be an auxin influx inhibitor in plants. While its specific effects on mammalian cells are not well-documented, its classification as a chlorophenol suggests potential for broader biological activity. Chlorophenols, as a class, have been shown to interfere with cellular processes like oxidative phosphorylation.[16]

The following diagram illustrates a conceptual pathway of potential cellular effects based on its known activities and chemical class.

Caption: Conceptual diagram of biological effects.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional and regulatory guidelines.

References

- 1. This compound | CAS#:33697-81-3 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 33697-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. trustrade.ae [trustrade.ae]

- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 8. tutorchase.com [tutorchase.com]

- 9. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 10. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 11. irp.cdn-website.com [irp.cdn-website.com]

- 12. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 13. sjsu.edu [sjsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 16. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-Chloro-4-hydroxyphenylacetic acid in DMSO and other lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxyphenylacetic acid is a compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. An understanding of its solubility in common laboratory solvents is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of the available solubility information for this compound and outlines a standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by several factors including the physicochemical properties of both the solute and the solvent, temperature, pressure, and pH. For drug development and laboratory research, solubility is a critical parameter that affects bioavailability, reaction kinetics, and the ease of handling and formulation.

Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound and quantitative data for structurally analogous compounds to provide a predictive overview.

| Solvent | Compound | Solubility |

| Dimethyl Sulfoxide (DMSO) | 4-Hydroxyphenylacetic acid | Soluble |

| Dimethyl Sulfoxide (DMSO) | 3-Hydroxyphenylacetic acid | ~1 mg/mL |

| Methanol | 4-Hydroxyphenylacetic acid | Soluble |

| Ethanol | 3-Hydroxyphenylacetic acid | ~1 mg/mL |

| Water (cold) | 4-Hydroxyphenylacetic acid | Insoluble |

| Water (hot) | 4-Hydroxyphenylacetic acid | Soluble |

| Water | This compound | Suspendable; soluble in aqueous base |

| Diethyl Ether | 4-Hydroxyphenylacetic acid | Soluble |

| Ethyl Acetate | 4-Hydroxyphenylacetic acid | Soluble |

Note: The information for 4-Hydroxyphenylacetic acid and 3-Hydroxyphenylacetic acid is provided as a reference due to structural similarity.

A patent document indicates that this compound can be suspended in water and dissolved with the addition of sodium hydroxide, forming the sodium salt.[1] This suggests that the compound is soluble in aqueous alkaline solutions. Furthermore, research has shown that forming salts of this compound with various amines can enhance its solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, water)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Filtration: Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with the solvent as necessary to fall within the range of the calibration curve. Analyze the diluted solution using HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be robustly documented, its structural characteristics and the behavior of analogous compounds suggest solubility in polar organic solvents and aqueous alkaline solutions. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. Accurate solubility data is paramount for the successful application and development of this compound in its various fields of use.

References

3-Chloro-4-hydroxyphenylacetic acid molecular weight and formula

This document provides core physicochemical properties of 3-Chloro-4-hydroxyphenylacetic acid, a compound relevant to pharmaceutical and agrochemical research.[1] It serves as a foundational reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4] |

| Molecular Weight | 186.59 g/mol | [1][2][3][4][5] |

| CAS Number | 33697-81-3 | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 105 - 111 °C | [1] |

Structural and Property Relationship

The chemical identity of a compound is intrinsically linked to its molecular formula and corresponding molecular weight. This relationship is fundamental to all chemical analysis and synthesis endeavors.

Caption: Relationship between chemical name, formula, and molecular weight.

This guide provides the essential molecular data for this compound. Further experimental details, such as analytical methods for its separation, can be found in specialized literature.[3]

References

Probing Plant Development: A Technical Guide to the Auxin Influx Inhibitory Action of 3-Chloro-4-hydroxyphenylacetic Acid (CHPAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phytohormone auxin is a critical signaling molecule that governs a vast array of developmental processes in plants, from embryogenesis to root and shoot architecture. The precise spatial and temporal distribution of auxin, often forming concentration gradients, is paramount for its function. This distribution is tightly regulated by a sophisticated transport system involving both auxin influx and efflux carriers. Among the key players in auxin uptake are the AUXIN1/LIKE-AUX1 (AUX1/LAX) proteins, which are plasma membrane-localized transporters that mediate the influx of auxin into the cell.[1][2][3]

Understanding the intricacies of auxin transport is fundamental to manipulating plant growth and development. Chemical tools that can selectively modulate the activity of auxin carriers are invaluable for dissecting these processes. 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) has emerged as a valuable small molecule inhibitor that preferentially targets auxin influx.[2][4] This technical guide provides an in-depth exploration of the mechanism of action of CHPAA, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of AUX1/LAX Carriers

CHPAA exerts its inhibitory effect on auxin influx through a mechanism of competitive inhibition. It shares structural similarities with natural auxins like indole-3-acetic acid (IAA), allowing it to compete for the same binding sites on the AUX1/LAX family of auxin influx carriers.[1]

Recent groundbreaking research has provided direct structural evidence for this mechanism. Using cryo-electron microscopy, the structure of the Arabidopsis thaliana AUX1 protein has been resolved in complex with both its natural substrate, IAA, and the inhibitor CHPAA.[5] This study revealed that CHPAA binds to the exact same pocket on the AUX1 transporter as IAA, unequivocally confirming its role as a competitive inhibitor.[5] By occupying the auxin-binding site, CHPAA effectively blocks the transport of endogenous auxin into the cell, thereby disrupting the establishment of auxin gradients and interfering with auxin-dependent developmental processes such as root gravitropism.[6]

Unlike some other auxin transport inhibitors, such as 1-naphthoxyacetic acid (1-NOA), which can affect both influx and efflux carriers, CHPAA, along with 2-naphthoxyacetic acid (2-NOA), demonstrates a preferential inhibition of auxin influx.[1][4] This selectivity makes CHPAA a more precise tool for specifically studying the physiological roles of auxin uptake.

Quantitative Data on the Inhibitory Action of CHPAA

The following table summarizes the available quantitative and semi-quantitative data on the inhibitory effects of this compound on auxin influx. While specific IC50 and Ki values from recent structural studies are not yet publicly available, the data from functional assays provide a clear indication of its inhibitory potency.

| Parameter | Organism/System | Assay | Substrate | Inhibitor Concentration | Observed Effect | Reference |

| Auxin Accumulation | Nicotiana tabacum BY-2 cells | Radioactive Auxin Uptake Assay | [3H]2,4-D | 10 µM | 3.5-fold reduction in accumulation | [1] |

| Root Gravitropism | Arabidopsis thaliana seedlings | Root Curvature Assay | Endogenous Auxin | Not Specified | Disruption of root gravitropism, phenocopying the aux1 mutant | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of auxin influx inhibition. Below are protocols for key experiments used to characterize the action of CHPAA.

Radioactive Auxin Uptake Assay in Plant Cell Suspension Cultures

This protocol is adapted from methodologies used to measure auxin accumulation in tobacco BY-2 cells and can be used to quantify the inhibitory effect of CHPAA.[1]

Materials:

-

2-day-old Nicotiana tabacum BY-2 cell suspension culture

-

Radioactively labeled auxin, e.g., [3H]2,4-Dichlorophenoxyacetic acid ([3H]2,4-D)

-

This compound (CHPAA)

-

Ethanol (B145695) (for stock solutions)

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Cell Preparation: Use a 2-day-old BY-2 cell suspension culture for the assay.

-

Inhibitor Preparation: Prepare a stock solution of CHPAA in ethanol. The final concentration in the assay is typically 10 µM.[1] Prepare a control with an equivalent volume of ethanol.

-

Assay Setup: In microcentrifuge tubes, aliquot the BY-2 cell suspension.

-

Inhibition Step: Add the CHPAA stock solution (or ethanol for the control) to the cell suspension to achieve the desired final concentration.

-

Radiolabeling: Immediately after adding the inhibitor, add the radioactively labeled auxin (e.g., [3H]2,4-D) to the cell suspension.

-

Incubation: Incubate the cells for a defined period, for example, 20 minutes, to allow for auxin uptake.[1]

-

Washing: After incubation, quickly wash the cells to remove external radiolabel. This can be done by pelleting the cells via centrifugation and resuspending them in fresh, non-radioactive medium. Repeat the wash step.

-

Quantification: Resuspend the final cell pellet in a known volume of medium. Transfer the cell suspension to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as the amount of radiolabeled auxin accumulated per million cells. Compare the accumulation in the CHPAA-treated samples to the control to determine the percentage of inhibition.

Competitive Radioligand Binding Assay with Plant Cell Membranes

This protocol provides a framework for determining the binding affinity (Ki) of CHPAA for auxin influx carriers using a competitive binding assay with membrane preparations.

Materials:

-

Plant tissue rich in auxin influx carriers (e.g., Arabidopsis thaliana roots)

-

Radioactively labeled auxin with high affinity for the carrier (e.g., [3H]IAA or a synthetic analog)

-

Unlabeled CHPAA

-

Unlabeled "cold" auxin (for non-specific binding determination)

-

Membrane isolation buffer (e.g., Tris-HCl, sucrose, EDTA, protease inhibitors)

-

Binding buffer (e.g., Tris-HCl, MgCl2)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the plant tissue in ice-cold membrane isolation buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the plasma membranes.

-

Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Set up a series of tubes or a 96-well plate for the assay.

-

For total binding , add the membrane preparation, radiolabeled auxin, and binding buffer.

-

For non-specific binding , add the membrane preparation, radiolabeled auxin, and a high concentration of unlabeled "cold" auxin.

-

For the competition curve , add the membrane preparation, radiolabeled auxin, and varying concentrations of CHPAA.

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CHPAA concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of CHPAA that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This compound is a potent and selective inhibitor of auxin influx, acting as a competitive antagonist at the auxin-binding site of AUX1/LAX transporters. Its utility in plant biology research is well-established, enabling the targeted disruption of auxin uptake to elucidate its role in a myriad of developmental processes. The recent structural elucidation of the AUX1-CHPAA complex provides an unprecedented level of detail into its mechanism of action and opens new avenues for the rational design of even more specific and potent modulators of auxin transport. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to leverage CHPAA as a tool to further unravel the complexities of auxin signaling in plant growth and development.

References

- 1. pnas.org [pnas.org]

- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphviz.org [graphviz.org]

- 4. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - IC50 (48h) values obtained from MTT assays of CPT and EVO-treated A2700 and A2780R2000 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 6. youtube.com [youtube.com]

The Metabolic Journey of 3-Chlorotyrosine: A Technical Guide to the Formation of 3-Chloro-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of 3-chlorotyrosine to its major metabolite, 3-chloro-4-hydroxyphenylacetic acid. 3-Chlorotyrosine, a biomarker of myeloperoxidase-catalyzed oxidative stress associated with inflammation, undergoes a series of enzymatic reactions mirroring the catabolism of endogenous tyrosine. This document details the proposed biochemical pathway, the enzymes likely involved, quantitative data from in vivo studies, and detailed experimental protocols for the analysis of these compounds. The guide is intended to be a valuable resource for researchers investigating inflammatory pathways, oxidative damage, and the metabolism of modified amino acids in the context of drug development and disease biomarker discovery.

Introduction

During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils and monocytes, catalyzes the formation of hypochlorous acid (HOCl)[1][2]. HOCl can react with tyrosine residues in proteins and free L-tyrosine to form 3-chloro-L-tyrosine (3-Cl-Tyr), a stable marker of MPO-driven oxidative stress[1][2][3]. The presence of 3-Cl-Tyr has been linked to various pathological conditions, including cardiovascular diseases and cancer[4]. Understanding the metabolic fate of 3-Cl-Tyr is crucial for its validation and application as a biomarker. One of the primary metabolic end-products of 3-Cl-Tyr is this compound (3-Cl-4-HPAA)[5][6]. This guide elucidates the metabolic pathway leading to the formation of 3-Cl-4-HPAA from 3-Cl-Tyr.

The Myeloperoxidase Pathway and Formation of 3-Chlorotyrosine

The formation of 3-chlorotyrosine is a key event initiated during the inflammatory response. The process is primarily mediated by the myeloperoxidase (MPO) enzyme system in neutrophils.

-

Activation of Neutrophils: In response to inflammatory stimuli, neutrophils are recruited to the site of inflammation and become activated.

-

Respiratory Burst: Activated neutrophils undergo a "respiratory burst," leading to a significant increase in oxygen consumption.

-

Generation of Reactive Oxygen Species: The enzyme NADPH oxidase produces superoxide (B77818) radicals (O₂⁻), which are subsequently converted to hydrogen peroxide (H₂O₂).

-

Hypochlorous Acid Production: MPO utilizes H₂O₂ and chloride ions (Cl⁻) to generate the potent oxidizing agent, hypochlorous acid (HOCl)[1][7].

-

Tyrosine Chlorination: HOCl readily reacts with the phenolic ring of tyrosine residues, both free and protein-bound, to yield 3-chloro-L-tyrosine[1][3].

Metabolic Pathway of 3-Chlorotyrosine to this compound

The metabolism of 3-chlorotyrosine to this compound is believed to follow the established catabolic pathway of the parent amino acid, tyrosine. This pathway involves two primary enzymatic steps: transamination and oxidative decarboxylation.

Step 1: Transamination of 3-Chlorotyrosine

The initial step in the catabolism of 3-chlorotyrosine is the removal of its amino group via a transamination reaction. This reaction is likely catalyzed by an aromatic amino acid aminotransferase (AAA-AT) , also known as tyrosine aminotransferase (TAT). These enzymes typically use α-ketoglutarate as the amino group acceptor, producing glutamate. The product of this reaction is 3-chloro-4-hydroxyphenylpyruvic acid .

Step 2: Oxidative Decarboxylation of 3-Chloro-4-hydroxyphenylpyruvic Acid

The intermediate, 3-chloro-4-hydroxyphenylpyruvic acid, then undergoes oxidative decarboxylation to form 3-chloro-4-hydroxyphenylacetaldehyde . This step is likely catalyzed by 4-hydroxyphenylpyruvate dioxygenase , though the substrate specificity for the chlorinated analog needs further investigation.

Step 3: Oxidation to this compound

Finally, the aldehyde intermediate is oxidized to the corresponding carboxylic acid, This compound . This oxidation can be carried out by an aldehyde dehydrogenase . An alternative pathway may involve the action of a monoamine oxidase (MAO) on an intermediate amine, although this is less characterized for this specific pathway.

Quantitative Data

In vivo studies in rats have provided quantitative data on the metabolism of 3-chlorotyrosine. Following the infusion of deuterium-labeled 3-chlorotyrosine, the major urinary metabolites were identified and quantified.

| Metabolite | Percentage of Infused 3-Chlorotyrosine Excreted | Reference |

| This compound | 3.6 ± 0.3% | [5][6] |

| Deuterated 4-hydroxyphenylacetic acid (dechlorinated) | 39 ± 1% | [5][6] |

| Deuterated Tyrosine (dechlorinated) | 1.1 ± 0.1% | [5][6] |

These findings indicate that while dechlorination is a major metabolic fate of 3-chlorotyrosine, a significant portion is metabolized to this compound, confirming its status as a key metabolite[5][6].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-chlorotyrosine metabolism.

Quantification of 3-Chlorotyrosine and this compound by Mass Spectrometry

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the quantification of 3-chlorotyrosine and its metabolites in biological samples.

-

Sample Preparation:

-

To 1 mL of urine or plasma, add an internal standard (e.g., deuterated this compound).

-

Perform solid-phase extraction (SPE) to isolate the analytes.

-

Elute the analytes and dry the eluate under a stream of nitrogen.

-

-

Derivatization:

-

Derivatize the dried residue to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the sample with the derivatizing agent at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature gradient program to separate the analytes.

-

Detect and quantify the analytes using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of these compounds in complex biological matrices.

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with a solvent like acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

For urine, dilute the sample with mobile phase.

-